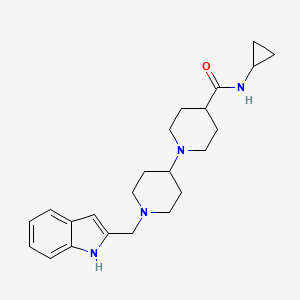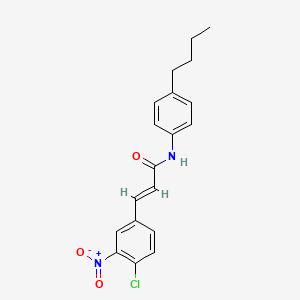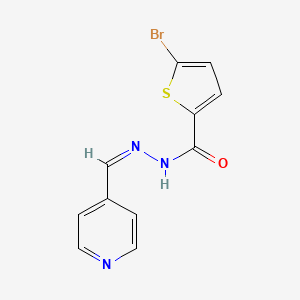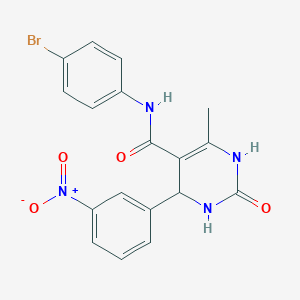
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPI-1189, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. It also exhibits activity at glutamate NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to modulate the activity of various enzymes, including phospholipase C (PLC) and protein kinase C (PKC), which are involved in the regulation of intracellular signaling pathways. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the activity of PKC in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and specificity. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, one of the limitations of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the investigation of its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain. Another area of interest is the elucidation of its mechanism of action, particularly its interactions with dopamine, serotonin, and glutamate receptors. Further studies are also needed to investigate the safety and tolerability of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide in humans, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of new analogs of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide with improved pharmacological properties may lead to the discovery of novel therapeutic agents for the treatment of various neuropsychiatric disorders.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopropylamine and 2-(chloromethyl)indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting crude product is then purified by column chromatography to obtain N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has also been investigated for its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(25-19-5-6-19)17-7-13-27(14-8-17)21-9-11-26(12-10-21)16-20-15-18-3-1-2-4-22(18)24-20/h1-4,15,17,19,21,24H,5-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWABKJHELMLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)

![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
